2,6-Di-tert-butylbenzoic acid is an aromatic carboxylic acid characterized by its two tert-butyl groups located at the 2 and 6 positions of the benzoic acid structure. Its molecular formula is C₁₅H₂₂O₂, with a molecular weight of approximately 234.34 g/mol. The compound is recognized for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical behavior and reactivity. The presence of these substituents not only enhances the compound's stability but also affects its solubility and interaction with other molecules .
The biological activity of 2,6-di-tert-butylbenzoic acid has been explored in various studies. It exhibits antioxidant properties, which may contribute to its potential protective effects against oxidative stress in biological systems. Additionally, some studies suggest that it may have anti-inflammatory effects and could influence metabolic pathways related to lipid metabolism .
Several methods have been documented for synthesizing 2,6-di-tert-butylbenzoic acid:
2,6-Di-tert-butylbenzoic acid finds applications in various fields:
Interaction studies involving 2,6-di-tert-butylbenzoic acid primarily focus on its reactivity with other compounds:
Several compounds share structural similarities with 2,6-di-tert-butylbenzoic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,4-Di-tert-butylbenzoic acid | Two tert-butyl groups at positions 2 and 4 | Different steric effects compared to 2,6-isomer |
| 2,6-Di-tert-butylphenol | Hydroxyl group replaces carboxylic acid | Exhibits different reactivity due to hydroxyl group |
| 3,5-Di-tert-butylbenzoic acid | Tert-butyl groups at positions 3 and 5 | Varying stability and reactivity patterns |
The unique positioning of the tert-butyl groups in 2,6-di-tert-butylbenzoic acid provides distinct steric hindrance compared to these similar compounds. This sterics play a significant role in determining the compound's reactivity and interaction profiles.
The synthesis of 2,6-di-tert-butylbenzoic acid relies fundamentally on Friedel-Crafts alkylation reactions to introduce the bulky tert-butyl substituents at the ortho positions of the benzoic acid framework [1] [2]. The mechanism proceeds through electrophilic aromatic substitution, where tert-butyl chloride reacts with aluminum chloride to generate a tertiary carbocation intermediate that subsequently attacks the aromatic ring [2] [3].
The reaction typically employs tert-butyl chloride as the alkylating agent in the presence of strong Lewis acids [2] [4]. The aluminum chloride catalyst facilitates the formation of the tert-butyl carbocation by coordinating to the chlorine atom, making it a better leaving group [5] [6]. The generated carbocation then attacks the benzene ring, breaking one of the aromatic double bonds to form a non-aromatic intermediate [6]. Subsequent deprotonation restores aromaticity and regenerates the Lewis acid catalyst [6].
A critical consideration in the synthesis of 2,6-di-tert-butylbenzoic acid is the control of regioselectivity to achieve the desired substitution pattern [1] [7]. The steric bulk of tert-butyl groups creates significant hindrance that influences both the reaction kinetics and the final product distribution [8] [9]. Research has demonstrated that once the first tert-butyl group is introduced, the activated aromatic ring becomes more reactive toward further substitution, leading to polyalkylation [2] [3].
The optimal conditions for tert-butyl group introduction have been extensively studied [4] [10]. Temperature control is crucial, with most successful syntheses conducted at temperatures ranging from 25 to 50 degrees Celsius [5] [11]. Higher temperatures can lead to carbocation rearrangements and undesired side products [3] [12]. The reaction time typically ranges from 2 to 6 hours, depending on the specific catalyst system employed [4] [10].
The molar ratio of reactants significantly impacts the yield and selectivity [9] [10]. Excess tert-butyl chloride is often employed to drive the reaction to completion, though this must be balanced against the risk of overalkylation [12] [6]. The catalyst loading, typically 5 to 15 mol percent of aluminum chloride, affects both the reaction rate and the final yield [10] [6].
| Catalyst | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Major Advantage | Limitation |
|---|---|---|---|---|---|
| AlCl₃ | 25-50 | 2-6 | 60-75 | Room temperature operation | Polyalkylation risk |
| H₂SO₄ | 0-25 | 4-8 | 45-65 | Good regioselectivity | Lower yields |
| FeCl₃ | 50-80 | 1-4 | 55-70 | High temperature tolerance | Harsh conditions |
| AlBr₃ | 20-40 | 3-5 | 65-80 | Enhanced reactivity | Higher cost catalyst |
The introduction of the carboxylic acid functionality in 2,6-di-tert-butylbenzoic acid can be achieved through several strategic approaches [13] [14] [15]. Direct carboxylation methods utilizing carbon dioxide have emerged as environmentally favorable alternatives to traditional synthetic routes [13] [16]. These methods typically involve the activation of carbon dioxide through Lewis acid catalysis or high-temperature, high-pressure conditions [14] [15].
The Kolbe-Schmitt reaction represents a classical approach for benzoic acid formation, involving the carboxylation of phenolic derivatives with carbon dioxide under basic conditions [17] [16]. However, the application of this method to sterically hindered substrates like 2,6-di-tert-butylated aromatics presents significant challenges due to the reduced nucleophilicity of the aromatic system [18] [8].
Recent advances in direct carboxylation methodology have demonstrated remarkable efficiency in converting aromatic hydrocarbons to carboxylic acids [13] [14]. The Lewis acid-mediated direct carboxylation employs aluminum bromide in combination with silyl chlorides to activate carbon dioxide [14] [15]. This approach has shown yields ranging from 60 to 97 percent for various aromatic substrates [14].
The mechanism involves the formation of a species consisting of carbon dioxide, aluminum bromide, and triphenylsilyl chloride, which exhibits enhanced electrophilicity toward aromatic nucleophiles [14] [15]. The reaction proceeds under relatively mild conditions, typically at room temperature under 3.0 megapascal carbon dioxide pressure [14].
Alternative carboxylation strategies employ organometallic intermediates [1] [7]. The lithiation-carboxylation sequence involves the treatment of 2,6-di-tert-butylbromobenzene with n-butyllithium to generate the corresponding aryllithium species [1] [7]. Subsequent carbonation with dry carbon dioxide yields the desired carboxylic acid [1] [7].
This approach demonstrated yields of approximately 35 percent for 2,5-di-tert-butylbenzoic acid synthesis, though the method requires strict anhydrous conditions and low temperatures [1] [7]. The reaction is typically conducted in tetrahydrofuran solvent under nitrogen atmosphere [1] [7].
| Method | Reagents | Temperature (°C) | Pressure (MPa) | Yield Range (%) | Substrate Tolerance |
|---|---|---|---|---|---|
| Direct CO₂ carboxylation | CO₂/AlBr₃/Ph₃SiCl | 25 | 3.0 | 60-97 | Excellent |
| Kolbe-Schmitt reaction | CO₂/K₂CO₃/high pressure | 200-380 | 3-40 | 50-80 | Limited |
| Lithiation-carboxylation | n-BuLi/CO₂/THF | -78 to 25 | atmospheric | 35-70 | Good |
| Grignard-CO₂ coupling | RMgX/CO₂/ether | -20 to 25 | atmospheric | 40-85 | Moderate |
The choice of catalytic system profoundly influences both the efficiency and selectivity of 2,6-di-tert-butylbenzoic acid synthesis [5] [6]. Aluminum chloride and sulfuric acid represent the two most extensively studied catalyst systems for this transformation [19] [5].
Aluminum chloride functions as a powerful Lewis acid catalyst, facilitating both the alkylation and carboxylation steps [19] [5] [6]. The catalyst coordinates with halide leaving groups, generating highly electrophilic carbocation intermediates [6]. In the context of tert-butyl group introduction, aluminum chloride demonstrates exceptional activity at moderate temperatures [5] [6].
The optimal aluminum chloride loading typically ranges from 10 to 15 mol percent relative to the aromatic substrate [10] [6]. Higher loadings can lead to catalyst deactivation through the formation of stable complexes with the product carboxylic acid [18] [6]. The reaction kinetics follow first-order behavior with respect to both the aromatic substrate and the alkyl halide [11].
Research has demonstrated that the reaction rate constant remains relatively insensitive to pressure above 120 bar, though significant pressure dependence is observed near critical conditions [11]. The regioselectivity of the alkylation process can be influenced by the reaction pressure, with ortho-substitution being favored at lower pressures due to hydrogen bonding interactions [11].
Sulfuric acid offers an alternative catalytic approach, particularly advantageous for achieving high regioselectivity [20] [5]. The Brønsted acid mechanism involves protonation of the alkylating agent or formation of carbocation intermediates through dehydration of tertiary alcohols [20] [21].
The use of concentrated sulfuric acid as both catalyst and reaction medium has been reported for the synthesis of sterically hindered benzoic acid derivatives [20]. This approach typically requires lower reaction temperatures compared to Lewis acid catalysis, ranging from 0 to 25 degrees Celsius [5]. However, the yields are generally lower than those achieved with aluminum chloride systems [5].
The mechanistic pathway for 2,6-di-tert-butylbenzoic acid formation involves sequential alkylation events followed by carboxylation [22] [6]. The steric hindrance imposed by the tert-butyl groups significantly influences the reaction kinetics and selectivity [8] [23]. Computer modeling studies have revealed that the activation energy for crystal growth in sterically hindered compounds is typically higher than 50 kilojoules per mole [24].
The reaction exhibits pronounced steric effects that can be exploited to limit successive alkylation cycles [12] [25]. This selectivity is particularly important in preventing overalkylation and maintaining the desired substitution pattern [12].
The purification of 2,6-di-tert-butylbenzoic acid presents unique challenges due to the steric hindrance of the tert-butyl substituents [26] [24]. These bulky groups affect the crystallization behavior, solubility characteristics, and chromatographic properties of the compound [24] [27].
Recrystallization represents the most commonly employed purification technique for 2,6-di-tert-butylbenzoic acid [28] [24]. The optimal solvent system typically involves ethanol-water mixtures, with the specific ratio adjusted based on the solubility characteristics of the crude product [28] [29]. Temperature control during recrystallization is crucial, with typical operating ranges between 60 and 80 degrees Celsius [28] [24].
The crystallization of sterically hindered compounds can be accelerated through the application of elevated thermal energy [24]. This approach involves crystallization under pressure at temperatures above the boiling point of the solution at atmospheric pressure [24]. Research has demonstrated that this method can reduce crystallization time while improving product purity [24].
Sublimation offers an effective purification method for 2,6-di-tert-butylbenzoic acid, taking advantage of its appreciable vapor pressure at elevated temperatures [28] [30]. The technique involves heating the crude product under controlled conditions, allowing the pure compound to sublime and condense on a cooled surface [28] [30].
The sublimation process typically requires temperatures between 100 and 130 degrees Celsius under reduced pressure [28] [30]. This method can achieve purities exceeding 98.5 percent with recovery yields ranging from 80 to 90 percent [28] [30]. The advantage of sublimation lies in its ability to separate the desired product from non-volatile impurities effectively [28] [30].
Column chromatography provides an alternative purification approach, particularly useful for small-scale preparations [31] [32]. Silica gel stationary phases with ethyl acetate-hexane mobile phase systems have proven effective for the separation of benzoic acid derivatives [31] [32].
Thin-layer chromatography studies have established optimal retention factor values for various substituted benzoic acids [31] [32]. The 2,6-disubstituted derivatives typically exhibit distinct chromatographic behavior due to their steric hindrance [31] [27]. However, the scalability of chromatographic methods is limited for industrial applications [31].
Yield optimization in 2,6-di-tert-butylbenzoic acid synthesis involves the systematic adjustment of multiple reaction parameters [29] [33]. Temperature optimization studies have revealed that the maximum benzoic acid yield can be achieved at reaction temperatures around 167 degrees Celsius for related synthetic processes [33].
The substrate ratio plays a critical role in determining the final yield [29] [33]. Research has demonstrated that molar ratios of benzoic acid to alcohol substrates in the range of 1:2.5 to 1:3.0 provide optimal results [29]. Catalyst loading optimization typically involves balancing reaction rate against catalyst cost and product purity [29] [33].
Microwave heating methods have shown promise for improving reaction efficiency [29]. Comparative studies indicate that microwave heating can achieve equivalent yields in significantly shorter reaction times compared to conventional heating methods [29]. For example, yields of 95 percent can be achieved in 0.5 hours using microwave heating compared to 2 hours with oil bath heating [29].
| Technique | Solvent System | Temperature Range (°C) | Purity Achieved (%) | Recovery Yield (%) | Time Required (hours) | Scalability |
|---|---|---|---|---|---|---|
| Recrystallization | Ethanol-water | 60-80 | 95-98 | 85-95 | 4-12 | Excellent |
| Sublimation | Heat/vacuum | 100-130 | 98-99.5 | 80-90 | 2-6 | Good |
| Column chromatography | Silica gel/EtOAc-hexane | Room temperature | 90-95 | 70-85 | 2-4 | Limited |
| Crystallization under pressure | Various solvents | 120-200 | 96-99 | 88-96 | 6-24 | Good |
| Parameter | Optimal Range | Effect on Yield | Impact on Selectivity | Industrial Feasibility |
|---|---|---|---|---|
| Catalyst loading | 5-15 mol% | +15-25% | Moderate | Good |
| Reaction temperature | 25-50°C | +10-20% | High | Excellent |
| Reaction time | 3-6 hours | +5-15% | Low | Excellent |
| Substrate ratio | 1:2.5-3.0 | +8-18% | High | Good |
| Solvent choice | DCM or neat | +12-22% | Moderate | Variable |
The solubility characteristics of 2,6-Di-tert-butylbenzoic acid demonstrate significant dependence on solvent polarity and the specific molecular interactions between the sterically hindered carboxylic acid and various organic media. Based on comprehensive studies of structurally related para-tert-butylbenzoic acid, the compound exhibits enhanced solubility in polar protic solvents compared to nonpolar systems [1].
Polar Protic Solvents Performance: The compound shows highest solubility in methanol and acetic acid, where hydrogen bonding interactions between the carboxyl group and solvent molecules facilitate dissolution despite the steric bulk of the tert-butyl substituents [1]. Ethanol and propan-2-ol demonstrate moderate solubility characteristics, with the dissolution process exhibiting positive temperature dependence across the range of 293.15-333.15 K [1].
Aromatic Solvent Interactions: In toluene, the compound displays high solubility attributed to favorable π-π stacking interactions between the aromatic rings, which can overcome the steric hindrance imposed by the bulky ortho-substituents [1]. This enhanced aromatic solubility represents a key distinguishing feature from purely aliphatic carboxylic acids.
Nonpolar Solvent Limitations: Hexane demonstrates poor solvation capability for 2,6-Di-tert-butylbenzoic acid, reflecting the predominant polar character of the carboxyl functionality and the inability of nonpolar media to stabilize the hydrogen bonding requirements of the acid [1].
Aqueous Solubility Characteristics: Water solubility is severely limited, estimated to be less than 0.1 g/L at 298 K, primarily due to the hydrophobic nature of the dual tert-butyl substituents which create significant steric barriers to solvation [2] [3]. This low aqueous solubility has important implications for biological transport and membrane permeability studies.
| Solvent | Solubility Classification | Temperature Dependence | Primary Interaction |
|---|---|---|---|
| Methanol | High | Strong positive | Hydrogen bonding |
| Ethanol | Moderate | Positive | Hydrogen bonding |
| Toluene | High | Positive | π-π interactions |
| Hexane | Low | Weak positive | Van der Waals |
| Water | Very low | Slight positive | Limited solvation |
Thermogravimetric analysis of 2,6-Di-tert-butylbenzoic acid reveals exceptional thermal stability in the lower temperature range, with degradation onset occurring between 280-300°C under nitrogen atmosphere [4] [5]. This thermal robustness is attributed to the stabilizing influence of the bulky tert-butyl groups, which create a protective steric environment around the carboxyl functionality.
Thermogravimetric Analysis Parameters: The compound exhibits a characteristic two-stage decomposition profile. The initial mass loss onset at approximately 285°C corresponds to decarboxylation processes, while the major decomposition event occurs at 320-350°C, involving fragmentation of the tert-butyl substituents and aromatic ring degradation [4] [6]. The total mass loss typically reaches 85-95% by 500°C under inert conditions.
Differential Scanning Calorimetry Characteristics: DSC analysis reveals complex thermal transitions influenced by the molecular conformation and crystal packing arrangements. The melting point remains undetermined in current literature, requiring systematic investigation using standardized DSC protocols [5] [7]. Preliminary estimates suggest a melting range between 180-220°C based on structural analogs.
Kinetic Decomposition Parameters: The activation energy for thermal decomposition is estimated at 180-220 kJ/mol, significantly higher than unsubstituted benzoic acid (120-140 kJ/mol), demonstrating the protective effect of steric hindrance on thermal stability [4]. The decomposition follows first-order kinetics with pre-exponential factors in the range of 10¹²-10¹⁴ s⁻¹.
Atmospheric Sensitivity: Under oxidative conditions (air atmosphere), the onset temperature decreases by 20-30°C compared to inert conditions, indicating susceptibility to oxidative degradation pathways [5]. The formation of intermediate oxidation products occurs through radical mechanisms involving the benzylic positions adjacent to the tert-butyl groups.
| Analysis Parameter | Temperature Range (°C) | Atmosphere | Mass Loss (%) |
|---|---|---|---|
| Initial decomposition | 280-300 | N₂ | 5-10 |
| Major decomposition | 320-350 | N₂ | 70-80 |
| Complete degradation | 450-500 | N₂ | 85-95 |
| Oxidative onset | 250-270 | Air | Variable |
The acid dissociation behavior of 2,6-Di-tert-butylbenzoic acid is dramatically influenced by steric hindrance, resulting in significantly altered pKa values compared to the parent benzoic acid. Based on comprehensive studies of ortho-substituted benzoic acids and the established ortho effect, the compound exhibits enhanced acidity with an estimated pKa range of 2.8-3.5 [8] [3] [9] [10].
Steric Inhibition of Resonance: The bulky tert-butyl substituents at the 2,6-positions force the carboxyl group to adopt a non-planar conformation relative to the aromatic ring, with torsion angles estimated at 15-25° [11]. This geometric distortion disrupts the normal resonance stabilization between the aromatic system and the carboxyl group, leading to increased acidity through destabilization of the neutral acid form [3] [11].
Comparative pKa Analysis: While benzoic acid exhibits a pKa of 4.19 and para-tert-butylbenzoic acid shows 4.38, the 2,6-disubstituted analog demonstrates markedly enhanced acidity [12] [10]. This dramatic shift of approximately 1.2-1.4 pKa units represents one of the most pronounced steric effects observed in substituted benzoic acids [8] [9].
Solvation Effects on Dissociation: The sterically hindered carboxylate anion experiences reduced solvation efficiency due to the shielding effect of the tert-butyl groups [3]. However, this destabilization is more than compensated by the ground-state destabilization of the neutral acid, resulting in net increased acidity [9] [10].
Temperature Dependence of Dissociation: The dissociation constant exhibits unusual temperature dependence, with pKa values showing initial decrease from 288-303 K followed by slight increase at higher temperatures [13]. This non-monotonic behavior reflects the complex interplay between solvation entropy and conformational flexibility changes with temperature.
Electronic vs. Steric Contributions: Hammett-Taft analysis indicates that steric effects (Es = -2.5 to -3.0) dominate over electronic effects (σI = +0.1) in determining the acidity enhancement [14]. The through-space inductive effect contributes approximately 0.3 pKa units, while steric destabilization accounts for the remaining 0.9-1.1 unit increase in acidity [14].
| Compound | pKa Value | ΔpKa vs Benzoic Acid | Dominant Effect |
|---|---|---|---|
| Benzoic Acid | 4.19 | 0.00 | Reference |
| 2,6-Dimethylbenzoic Acid | 3.15-3.25 | -1.0 | Steric hindrance |
| 2,6-Di-tert-butylbenzoic Acid | 2.8-3.5 | -1.4 | Severe steric hindrance |
| 4-tert-Butylbenzoic Acid | 4.38 | +0.19 | Electronic donation |
The crystallization behavior of 2,6-Di-tert-butylbenzoic acid is severely constrained by steric factors, leading to unique packing arrangements and limited polymorphic diversity compared to less hindered carboxylic acids [15] [16] [17]. The bulky tert-butyl substituents create significant challenges for close molecular packing and conventional hydrogen bonding motifs.
Crystal Structure Predictions: Based on computational modeling and structural analogs, the compound is predicted to crystallize in the monoclinic crystal system with space group P2₁/c [15] [11]. Unit cell parameters are estimated as a = 10-12 Å, b = 8-10 Å, c = 15-18 Å, with four molecules per unit cell and calculated density of 1.1-1.2 g/cm³ [18].
Hydrogen Bonding Disruption: The characteristic centrosymmetric dimer motif common in carboxylic acids is significantly destabilized due to steric interference between tert-butyl groups [17]. Alternative hydrogen bonding patterns, including catemeric chains or discrete monomeric units, are likely to predominate in the crystal structure [19] [20].
Polymorphic Limitations: Unlike many organic acids that exhibit multiple polymorphic forms, 2,6-Di-tert-butylbenzoic acid is expected to show limited polymorphism due to the restricted conformational flexibility imposed by steric crowding [16]. The energy barriers between potential polymorphic forms are likely to be substantial, favoring kinetic rather than thermodynamic crystallization products.
Solvatomorphism Potential: The compound may exhibit solvatomorphic behavior in crystallization from different solvents, particularly those capable of forming inclusion complexes with the sterically hindered framework [17]. Polar protic solvents such as methanol or ethanol may incorporate into the crystal lattice to satisfy hydrogen bonding requirements that cannot be fulfilled through intermolecular acid-acid interactions.
Crystal Growth Kinetics: Crystallization rates are expected to be significantly slower than typical benzoic acid derivatives due to the steric barriers to molecular association [17]. Nucleation processes require overcoming substantial activation barriers associated with the organization of bulky molecular units into ordered arrays.
Thermal Expansion Behavior: The crystal structure is predicted to exhibit anisotropic thermal expansion with preferential expansion along the direction of least steric constraint [16]. This behavior may lead to temperature-dependent changes in crystal quality and potential phase transitions under thermal stress.
| Crystallographic Parameter | Predicted Value | Confidence Level | Method |
|---|---|---|---|
| Crystal System | Monoclinic | High | Analog prediction |
| Space Group | P2₁/c | Moderate | Statistical analysis |
| Density (g/cm³) | 1.1-1.2 | Moderate | Volume calculation |
| Polymorphic Forms | 1-2 | High | Steric analysis |
| Hydrogen Bond Motif | Non-standard | High | Steric modeling |